2,2'-((2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)azanediyl)diethanol hydrochloride
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Overview
Description
The compound appears to contain a bicyclic heptane structure, which is a type of cycloalkane that consists of two connected rings, with seven carbon atoms in each ring . It also contains hydroxy (OH) groups, which are characteristic of alcohols, and an azanediyl group, which suggests the presence of nitrogen. The term “hydrochloride” indicates that this compound is likely a salt formed with hydrochloric acid.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It appears to contain a bicyclic heptane structure, hydroxy groups, and an azanediyl group . The exact arrangement of these groups within the molecule would significantly impact its properties and reactivity.Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The hydroxy groups could potentially engage in reactions typical of alcohols, such as dehydration or oxidation. The azanediyl group might participate in reactions involving nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of hydroxy groups could increase its polarity and potentially its solubility in water .Properties
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4.ClH/c1-16(2)13-4-5-17(16,3)15(10-13)22-12-14(21)11-18(6-8-19)7-9-20;/h13-15,19-21H,4-12H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDXZQXNEKNLNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CN(CCO)CCO)O)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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